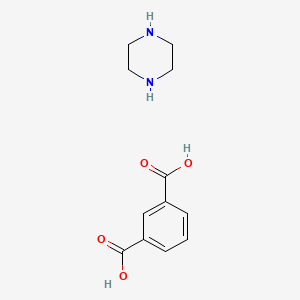
benzene-1,3-dicarboxylic acid;piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3-dicarboxylic acid;piperazine:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Benzene-1,3-dicarboxylic acid: can be synthesized through the oxidation of meta-xylene using potassium permanganate or nitric acid as oxidizing agents.
Piperazine: is typically produced by the hydrogenation of pyrazine or by the reaction of ethylene dichloride with ammonia.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene-1,3-dicarboxylic acid can undergo oxidation reactions to form various derivatives.
Reduction: Piperazine can be reduced to form different amine derivatives.
Substitution: Both benzene-1,3-dicarboxylic acid and piperazine can undergo substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and air in the presence of a cobalt-manganese catalyst.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Various halogenating agents, alkylating agents, and acylating agents
Major Products Formed:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Various substituted benzene and piperazine derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Benzene-1,3-dicarboxylic acid;piperazine is used as a ligand in coordination chemistry and catalysis.
Polymer Science: It is used in the synthesis of polyamides and polyesters.
Biology:
Antimicrobial Agents: Piperazine derivatives have been studied for their antimicrobial properties.
Enzyme Inhibition: Benzene-1,3-dicarboxylic acid derivatives have been investigated as inhibitors of various enzymes.
Medicine:
Drug Development: Piperazine derivatives are used in the development of pharmaceuticals for the treatment of various diseases.
Antiparasitic Agents: Piperazine is used as an antiparasitic agent in veterinary medicine.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Phthalic Acid (1,2-benzenedicarboxylic acid): Similar to benzene-1,3-dicarboxylic acid but with carboxyl groups in the ortho position.
Terephthalic Acid (1,4-benzenedicarboxylic acid): Similar to benzene-1,3-dicarboxylic acid but with carboxyl groups in the para position.
Morpholine: Similar to piperazine but with one nitrogen atom replaced by an oxygen atom.
Uniqueness:
Benzene-1,3-dicarboxylic acid: The meta position of the carboxyl groups provides unique chemical properties and reactivity compared to ortho and para isomers.
Propiedades
Número CAS |
21686-63-5 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;piperazine |
InChI |
InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
Clave InChI |
AANNDPUNGLYKRY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN1.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


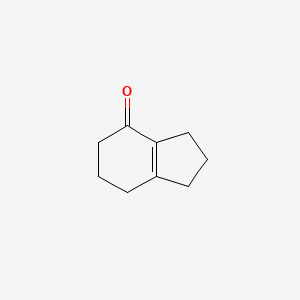

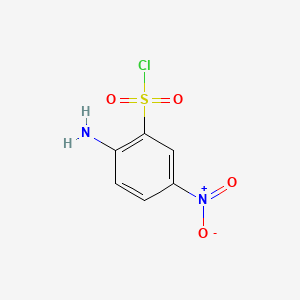

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

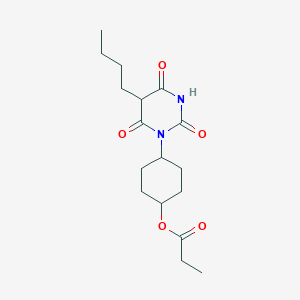
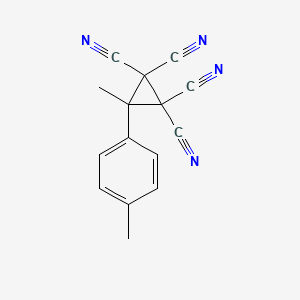
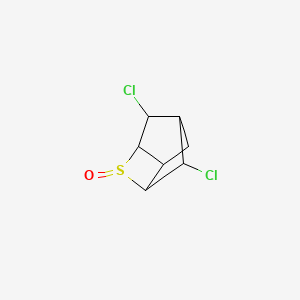
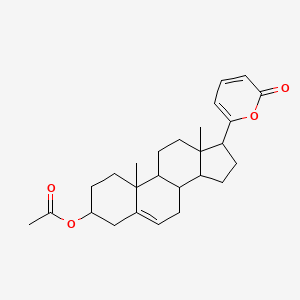

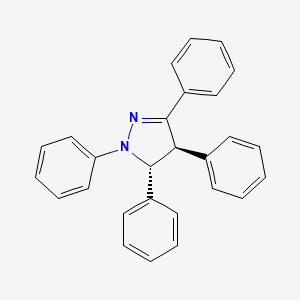
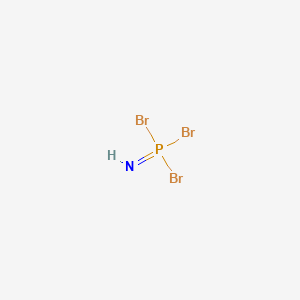
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
